molecular formula C7H5N3O2 B1393292 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 932702-13-1

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No. B1393292
M. Wt: 163.13 g/mol
InChI Key: QDZQGBUZFAVGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives has been achieved through various methods . For instance, one method involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to generate pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivatives .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid consists of a pyrazole ring fused with a pyridine ring . The molecular weight of this compound is 163.13 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid are diverse and depend on the specific conditions and reactants used . For example, the compound can undergo 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid has a molecular weight of 163.13, an XLogP3 of 0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Various synthetic methods have been developed for 1H-pyrazolo[3,4-c]pyridine derivatives, highlighting diverse substituents and structural variations. Such compounds can be synthesized from preformed pyrazole or pyridine, displaying considerable structural diversity (Donaire-Arias et al., 2022).
  • Spectroscopic Characterization: The spectroscopic properties of these compounds, including FT-IR and FT-Raman spectra, have been extensively studied. These studies aid in understanding the tautomeric forms and molecular conformations of these compounds (Bahgat et al., 2009).

Biomedical Applications

  • Agonistic Activity: Certain 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives show agonistic activity for human peroxisome proliferator-activated receptor alpha (hPPARα). These findings are significant for developing therapeutic agents targeting metabolic disorders (Miyachi et al., 2019).
  • Anticancer Potential: Organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines have shown potential as anticancer agents. These compounds, known for their Cdk inhibitory activity, have been evaluated for cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).
  • Antiviral Properties: Some 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have demonstrated inhibitory effects against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus. This suggests their potential utility in antiviral therapies (Bernardino et al., 2007).

Chemical Properties and Reactions

  • Functionalization Reactions: Research has explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its derivatives, leading to various ester or amide derivatives. These studies contribute to the understanding of reaction mechanisms and structural transformations (Yıldırım et al., 2005).

Miscellaneous Applications

  • Library of Fused Pyridine-4-carboxylic Acids: A diverse library of compounds, including pyrazolo[3,4-b]pyridines, has been created through specific reactions, expanding the repertoire of chemical entities for various applications (Volochnyuk et al., 2010).

Safety And Hazards

The safety and hazards associated with 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid are not explicitly mentioned in the sources retrieved . It is always recommended to handle chemical compounds following the appropriate safety guidelines.

Future Directions

The future directions in the research of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid and its derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQGBUZFAVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680683
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

CAS RN

932702-13-1
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 3
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 5
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Citations

For This Compound
26
Citations
Q Wang, ZL Suo, YK Zhang, Q Hou, H Li - Powder Diffraction, 2017 - cambridge.org
DATA REPORT X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2- oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H Page 1 DATA REPORT X-ray powder diffraction …
Number of citations: 3 www.cambridge.org
DJP Pinto, MJ Orwat, S Koch, KA Rossi… - Journal of medicinal …, 2007 - ACS Publications
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary …
Number of citations: 496 pubs.acs.org
XF Ding, X Zhong - Science of Advanced Materials, 2022 - ingentaconnect.com
A fresh heterocycle compound, namely, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid (1), was …
Number of citations: 0 www.ingentaconnect.com
H Muniyasamy, MK Aravind, M Arunkumar… - Journal of Molecular …, 2024 - Elsevier
The pharmacological potential of the pyrazole moiety is demonstrated by their presence in a wide range of therapeutic agents spanning various categories. Notable examples include: …
Number of citations: 0 www.sciencedirect.com
X Sun, Z Hong, M Liu, S Guo, D Yang, Y Wang… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel tetrahydropyrazolopyridone derivatives containing 1,3,4-triazole, triazolylmethyl, and partially saturated heterocyclic moieties as P2 binding element was designed, …
Number of citations: 16 www.sciencedirect.com
Y Wang, X Sun, D Yang, Z Guo, X Fan, M Nie… - Bioorganic & Medicinal …, 2016 - Elsevier
Four series of novel and potent FXa inhibitors possessing the 1,2,4-triazole moiety and pyrrole moiety as P2 binding element and dihydroimidazole/tetrahydropyrimidine groups as P4 …
Number of citations: 11 www.sciencedirect.com
G Bertuzzi, E Locatelli, D Colecchia, P Calandro… - European Journal of …, 2016 - Elsevier
In this paper a straightforward synthesis of a novel pyrazole derivative is reported. Prominent feature of this synthetic process is a 1,3-Dipolar Cycloaddition of a suitable nitrile imine with …
Number of citations: 23 www.sciencedirect.com
S Salakolusu, GVR Sharma, NK Katari… - Journal of …, 2022 - Wiley Online Library
The current research explains the stress degradation behavior of Apixaban, which is an anticoagulant or blood thinner. The degradation was conducted using hydrolytic, oxidative, …
PV Solanki, SB Uppelli, PA Dhokrat… - World Journal of …, 2015 - wjpsonline.com
The present work describes the investigation on the polymorphs of Apixaban (1), an anticoagulant drug obtained by following basic synthetic process known in the prior art. Polymorphs …
Number of citations: 10 www.wjpsonline.com
Q Wang, YP Li, SS Li, B Tang, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2, are reported [a = 14.877(4) Å, b = 5.893(6) Å, c = 18.984(3) Å, α = 90…
Number of citations: 2 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.